molecular formula C14H11ClO3 B8310459 5-Chloro-2-(3-methylphenoxy)benzoic acid

5-Chloro-2-(3-methylphenoxy)benzoic acid

Cat. No. B8310459
M. Wt: 262.69 g/mol
InChI Key: SUKMGDYQZZPTOB-UHFFFAOYSA-N
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Patent
US04242121

Procedure details

Sodium (2.41 g) was dissolved in methanol and the solution placed under dry oxygen-free nitrogen. 2,5-Dichlorobenzoic acid (10 g), m-cresol (30 g) and activated copper powder (0.5 g) were added and the methanol removed by distillation. The temperature was increased to 180° with vigorous stirring and this temperature was maintained for 3 hours. The solution was cooled and steam distilled to remove the excess phenol. The resulting solution was filtered, cooled to room temperature and acidified with hydrochloric acid to give an oil. The oil slowly solidified; it was filtered off, dried, and washed with petroleum ether (30°-40° ). It was recrystallised at -10° from diethyl ether/petroleum ether (30°-40° ) to give, as a grey solid, the title compound (4.5 g), mp 124°-125° C.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[CH:13]1[C:18]([OH:19])=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:20]>CO.[Cu]>[Cl:12][C:9]1[CH:8]=[C:4]([C:3]([O:19][C:18]2[CH:17]=[CH:16][CH:15]=[C:14]([CH3:20])[CH:13]=2)=[CH:11][CH:10]=1)[C:5]([OH:7])=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
2.41 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
30 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
copper
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 180°
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
DISTILLATION
Type
DISTILLATION
Details
steam distilled
CUSTOM
Type
CUSTOM
Details
to remove the excess phenol
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
to give an oil
FILTRATION
Type
FILTRATION
Details
it was filtered off
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with petroleum ether (30°-40° )
CUSTOM
Type
CUSTOM
Details
It was recrystallised at -10° from diethyl ether/petroleum ether (30°-40° )
CUSTOM
Type
CUSTOM
Details
to give, as a grey solid

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C(=CC1)OC1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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